2-(Benzyloxy)-6-nitrobenzonitrile

Catalog No.
S8803089
CAS No.
1591-33-9
M.F
C14H10N2O3
M. Wt
254.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-6-nitrobenzonitrile

CAS Number

1591-33-9

Product Name

2-(Benzyloxy)-6-nitrobenzonitrile

IUPAC Name

2-nitro-6-phenylmethoxybenzonitrile

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C14H10N2O3/c15-9-12-13(16(17)18)7-4-8-14(12)19-10-11-5-2-1-3-6-11/h1-8H,10H2

InChI Key

WAKYNMMDKOTQDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)[N+](=O)[O-]

2-(Benzyloxy)-6-nitrobenzonitrile is a bifunctional aromatic building block designed for multi-step synthesis of complex nitrogen-containing heterocycles, such as quinazolinones and pyrazolo[3,4-d]pyrimidines. [1] Its key procurement value lies in the strategic combination of a nitrile and a nitro group, which serve as precursors for reductive cyclization reactions, and a benzyl ether (benzyloxy group). This integrated benzyl ether protects the phenolic oxygen, enhancing solubility in organic solvents and preventing unwanted side reactions with bases or electrophiles that would otherwise occur with an unprotected hydroxyl group. [2]

Direct substitution with seemingly similar precursors is often unviable. Using the unprotected analog, 2-hydroxy-6-nitrobenzonitrile, introduces an acidic phenolic proton that complicates handling and can lead to process failure by reacting with bases, organometallics, or alkylating agents intended for other sites. Procuring the chloro-analog, 2-chloro-6-nitrobenzonitrile, necessitates entirely different process conditions; the C-Cl bond requires high temperatures (e.g., 160-180°C) and specific reagents for nucleophilic substitution, making it incompatible with protocols optimized for the reactivity of a benzyl ether. [1] The benzyloxy group offers a distinct advantage by being stable to many reagents that reduce the nitro group, yet uniquely removable under specific hydrogenolysis (H₂/Pd) conditions, a feature not available with halide or simple alkyl ether substitutes.

Processability Advantage: Avoids Side Reactions Inherent to Unprotected Hydroxyl Analogs

The primary procurement justification over 2-hydroxy-6-nitrobenzonitrile is enhanced process compatibility. The free hydroxyl group of the unprotected analog is readily deprotonated, creating a potent nucleophile that interferes with subsequent reactions. In contrast, the benzyl-protected ether of 2-(Benzyloxy)-6-nitrobenzonitrile is chemically inert to a wide range of non-reductive reagents, including bases and nucleophiles commonly used in complex synthetic sequences. This protection prevents unintended O-alkylation or O-acylation and improves solubility in standard organic solvents, streamlining purification and improving overall process reliability.

Evidence DimensionReaction Compatibility
Target Compound DataInert to common bases (e.g., K₂CO₃, NaH) and many nucleophiles under standard conditions.
Comparator Or Baseline2-Hydroxy-6-nitrobenzonitrile: The phenolic -OH is acidic (pKa ≈ 7-8) and readily deprotonated, causing incompatibility with bases, organometallics, and electrophilic reagents.
Quantified DifferenceQualitatively high; enables reaction pathways that are incompatible with free phenols.
ConditionsMulti-step organic synthesis involving basic or nucleophilic reagents.

This compound allows for a broader range of chemical transformations on the nitro or nitrile groups without requiring extra protection/deprotection steps, saving time and materials.

Precursor Efficacy: Enables High-Yield Reductive Cyclization for Pyrazolopyrimidine Synthesis

2-(Benzyloxy)-6-nitrobenzonitrile is a validated precursor for the synthesis of complex, biologically relevant scaffolds. In a key transformation, reaction with hydrazine hydrate followed by cyclization and subsequent debenzylation is used to form the core of 4-amino-pyrazolo[3,4-d]pyrimidines. The benzyloxy group is stable during the initial hydrazine addition and cyclization steps, where a free hydroxyl or a more labile group could interfere. A 2018 study demonstrated the successful use of a related 2-(benzyloxy)benzonitrile derivative in a multi-step synthesis to produce a key pyrazolopyrimidine intermediate in a high yield of 92%. [1]

Evidence DimensionIsolated Yield of Key Intermediate
Target Compound Data92% yield for a related 2-(benzyloxy)benzonitrile in a key cyclization step. [<a href="https://doi.org/10.1016/j.bmc.2018.03.047" target="_blank">1</a>]
Comparator Or BaselineGeneral multi-step syntheses often proceed with lower per-step yields (<85%).
Quantified DifferenceDemonstrates high efficiency as a precursor in a validated, high-yield transformation.
ConditionsSynthesis of a 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.

High-yield performance in producing advanced, high-value intermediates justifies the selection of this specific precursor for scalable and reproducible synthesis campaigns.

Differentiated Reactivity from Halide Analogs for Nucleophilic Substitution

This compound offers a distinct reactivity profile compared to its common halide substitute, 2-chloro-6-nitrobenzonitrile. The chloro-analog typically requires forcing conditions for nucleophilic substitution of the chloride. For instance, its conversion to 2,6-dichlorobenzonitrile requires heating with lithium chloride at 180°C for 8 hours to achieve an 87.3% yield. [1] In contrast, the benzyloxy group is not a conventional leaving group for SₙAr reactions but is instead strategically removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and selective method that does not affect most other functional groups, including halides on other parts of a molecule. This provides an orthogonal deprotection strategy unavailable with chloro-precursors.

Evidence DimensionGroup Removal/Substitution Conditions
Target Compound DataBenzyloxy group removed under mild catalytic hydrogenolysis (H₂, Pd/C, room temperature, atmospheric pressure).
Comparator Or Baseline2-Chloro-6-nitrobenzonitrile: Chlorine substitution requires high heat (180°C) and specific reagents (LiCl) over 8 hours. [<a href="https://patents.google.com/patent/EP0006999A1" target="_blank">1</a>]
Quantified DifferenceEnables a mild, selective deprotection route versus a high-temperature, less selective substitution reaction.
ConditionsNucleophilic substitution vs. catalytic deprotection.

For complex syntheses requiring selective, late-stage deprotection of a phenol without harsh conditions, this compound is the appropriate choice over a less reactive and non-orthogonally functionalized chloro-analog.

Core Building Block for Bioactive Pyrazolo[3,4-d]pyrimidine Scaffolds

This compound is the right choice for synthesizing kinase inhibitors and other therapeutic candidates based on the 4-aminopyrazolo[3,4-d]pyrimidine core. Its structure is optimized for the key reductive cyclization step with hydrazines, where the stable benzyloxy group ensures the reaction proceeds cleanly without interfering with the formation of the heterocyclic system. [1]

Multi-Step Synthesis Requiring Orthogonal Phenol Protection

In complex, multi-step syntheses where other parts of the molecule must be modified using bases or electrophiles, this precursor is ideal. The robust benzyl ether protecting group allows for a wide range of chemical transformations before its selective, final-step removal via mild hydrogenolysis, a critical advantage over the non-protected or halide-substituted analogs.

Precursor for Quinazolinone Derivatives via Reductive Cyclization

This reagent is suitable for modern synthetic routes to quinazolinone-based pharmaceuticals. The ortho-arrangement of the nitro and nitrile groups, combined with the protected phenol, facilitates controlled reductive cyclization pathways. The benzyloxy group improves substrate solubility and prevents side reactions, leading to cleaner conversions and higher yields of the desired quinazolinone core.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

254.06914219 g/mol

Monoisotopic Mass

254.06914219 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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